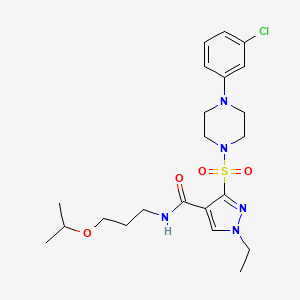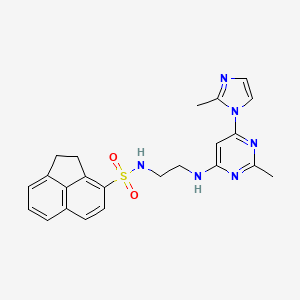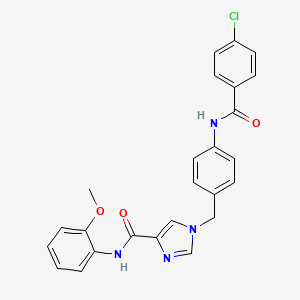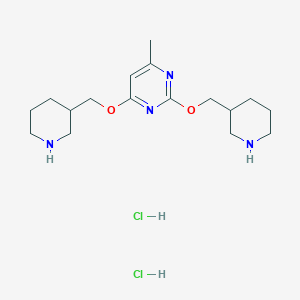![molecular formula C11H14N6O2 B2628323 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415561-74-7](/img/structure/B2628323.png)
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers. In
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
In addition to its potential use in cancer research, 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been shown to have a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain protein kinases, which are involved in a variety of cellular processes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new treatments for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. For example, the compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are many future directions for research on 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine. One promising area of research is the development of new cancer therapies based on the compound. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new treatments for inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves the reaction of 4,6-dimethoxy-2-(chloromethyl)pyrimidine with 3-azido-1-(2,4,5-trimethylphenyl)azetidin-2-one in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been used in a variety of scientific research applications. One of the most promising applications is in the area of cancer research. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
4,6-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-18-9-5-10(19-2)15-11(14-9)16-6-8(7-16)17-12-3-4-13-17/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAJYAFTYXYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

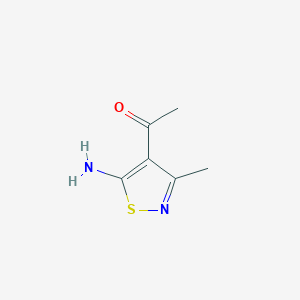
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
